molecular formula C19H23FN2OS B4539350 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine

Cat. No. B4539350
M. Wt: 346.5 g/mol
InChI Key: OIPZJQTWORIUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP has been found to have various effects on the central nervous system, including hallucinations, euphoria, and altered perception. In recent years, TFMPP has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. It also has weak affinity for the dopamine D2 receptor. By binding to these receptors, 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine alters the activity of neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiration rate. 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine also affects the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine in laboratory experiments is its relatively low cost and easy availability. It can be synthesized using standard chemical techniques and is readily available from chemical suppliers. However, one limitation of using 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine is its potential for abuse and addiction. Researchers must take precautions to ensure that the drug is used only for scientific purposes and not for recreational use.

Future Directions

There are several potential future directions for research on 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety. 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine's effects on the serotonin system may make it a useful tool in developing new treatments for these disorders. Another area of interest is its potential as a tool for studying addiction and substance abuse. 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine's effects on the dopamine system may be useful in understanding the mechanisms underlying addiction and developing new treatments for substance abuse disorders. Finally, 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine may have applications in the study of other neurological disorders, such as Parkinson's disease and schizophrenia, where alterations in neurotransmitter systems are known to play a role.

Scientific Research Applications

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the serotonin system, which is involved in mood regulation, and may be useful in studying the mechanisms underlying depression and anxiety. 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine has also been found to have effects on the dopamine system, which is involved in reward processing, and may be useful in studying addiction and substance abuse.

properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-3-17-14(2)24-13-18(17)19(23)22-10-8-21(9-11-22)12-15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPZJQTWORIUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-5-methylthiophen-3-yl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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